molecular formula C15H18N4O5 B11277287 N-[2-(2-hydroxyethoxy)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

N-[2-(2-hydroxyethoxy)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

Cat. No.: B11277287
M. Wt: 334.33 g/mol
InChI Key: CLCOQOHBPUUPRY-UHFFFAOYSA-N
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Description

N-[2-(2-hydroxyethoxy)ethyl]-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone moiety, which is known for its biological activity, and a hydroxyethoxyethyl group, which enhances its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-hydroxyethoxy)ethyl]-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Phthalazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Attachment of the Hydroxyethoxyethyl Group: This step involves the reaction of the phthalazinone core with 2-(2-hydroxyethoxy)ethylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-hydroxyethoxy)ethyl]-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phthalazinone moiety can be reduced to form dihydrophthalazine derivatives.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydrophthalazine derivatives.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

N-[2-(2-hydroxyethoxy)ethyl]-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility or stability.

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyethoxy)ethyl]-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: Inhibition of enzyme activity or modulation of receptor function, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-hydroxyethoxy)ethyl]-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is unique due to its combination of a biologically active phthalazinone core and a hydroxyethoxyethyl group, which enhances its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H18N4O5

Molecular Weight

334.33 g/mol

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide

InChI

InChI=1S/C15H18N4O5/c20-6-8-24-7-5-16-14(22)15(23)17-9-12-10-3-1-2-4-11(10)13(21)19-18-12/h1-4,20H,5-9H2,(H,16,22)(H,17,23)(H,19,21)

InChI Key

CLCOQOHBPUUPRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C(=O)NCCOCCO

Origin of Product

United States

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